L-Isomer vs. DL-Racemic Form: Solubility and Crystallization Behavior
Calcium L-lactate pentahydrate exhibits substantially higher aqueous solubility compared to the racemic DL-lactate form. The DL (racemic) form is much less soluble in water than the pure L or D isomers, such that a solution containing as little as 25% of the D-form will deposit racemic DL-lactate crystals instead of L-lactate [1]. This difference is critical for applications requiring stable solutions without precipitation.
| Evidence Dimension | Aqueous solubility and crystallization threshold |
|---|---|
| Target Compound Data | Calcium L-lactate: 6.7 g/dL at 25 °C (increases to 9.74 g/dL with d-gluconate); 4.8 g/dL at 10 °C; 8.5 g/dL at 30 °C |
| Comparator Or Baseline | Calcium DL-lactate: substantially lower solubility; precipitates from solutions containing ≥25% D-form |
| Quantified Difference | DL-form is 'much less soluble'; precipitation threshold at 25% D-form contamination |
| Conditions | Aqueous solution at 25 °C; crystallization observed in mixed enantiomer solutions |
Why This Matters
For procurement of calcium lactate for solution-based applications (cell culture media, liquid nutritional formulations, pharmaceutical syrups), L-lactate pentahydrate avoids precipitation failure modes that occur with DL-lactate mixtures.
- [1] Ataman Kimya. E327 (Calcium lactate) Technical Documentation. CAS no.: 814-80-2. View Source
